FK4Tzf2EG6
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Overview
Description
The compound 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) , also known by its identifier FK4Tzf2EG6 , is a complex organic molecule with the molecular formula C16H20N2O8S3 . This compound is characterized by its unique structure, which includes two ethanesulfonic acid groups attached to a 4,4’-diaminodiphenylsulfone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) typically involves the sulfonation of 4,4’-diaminodiphenylsulfone. This process can be carried out using ethanesulfonic acid under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 4,4’-diaminodiphenylsulfone is reacted with ethanesulfonic acid. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino compounds .
Scientific Research Applications
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate immune responses and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-diaminodiphenylsulfone: The parent compound without the ethanesulfonic acid groups.
Sulfanilamide: Another sulfonamide compound with similar antimicrobial properties.
Dapsone: A related compound used in the treatment of leprosy and dermatitis herpetiformis
Uniqueness
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) is unique due to the presence of two ethanesulfonic acid groups, which enhance its solubility and potentially its biological activity compared to its parent compound and other similar sulfonamides .
Properties
CAS No. |
698336-39-9 |
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Molecular Formula |
C16H20N2O8S3 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[4-[4-(1-sulfoethylamino)phenyl]sulfonylanilino]ethanesulfonic acid |
InChI |
InChI=1S/C16H20N2O8S3/c1-11(28(21,22)23)17-13-3-7-15(8-4-13)27(19,20)16-9-5-14(6-10-16)18-12(2)29(24,25)26/h3-12,17-18H,1-2H3,(H,21,22,23)(H,24,25,26) |
InChI Key |
INVAILDPZBGQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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